molecular formula C7H5BrN4 B1528757 2-(4-bromo-1H-pyrazol-3-yl)pyrazine CAS No. 1334638-80-0

2-(4-bromo-1H-pyrazol-3-yl)pyrazine

Cat. No.: B1528757
CAS No.: 1334638-80-0
M. Wt: 225.05 g/mol
InChI Key: XGUMLSJNLSPXLZ-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound that features both pyrazine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromine atom on the pyrazole ring adds to its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-3-yl)pyrazine typically involves the formation of the pyrazole ring followed by its functionalization and subsequent coupling with a pyrazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromo-3-hydrazinylpyrazole with 2-chloropyrazine in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process. Additionally, purification methods such as recrystallization and chromatography would be essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-pyrazol-3-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(4-bromo-1H-pyrazol-3-yl)pyrazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-1H-pyrazol-3-yl)pyrazine
  • 2-(4-fluoro-1H-pyrazol-3-yl)pyrazine
  • 2-(4-methyl-1H-pyrazol-3-yl)pyrazine

Uniqueness

2-(4-bromo-1H-pyrazol-3-yl)pyrazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable in synthetic and medicinal chemistry .

Biological Activity

Overview

2-(4-bromo-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound that combines pyrazine and pyrazole rings, notable for its potential applications in medicinal chemistry. The presence of a bromine atom enhances its reactivity, making it a valuable building block for synthesizing pharmaceutical compounds, particularly those with anticancer and antimicrobial properties .

The biological activity of this compound is hypothesized to involve interactions with various biological targets through hydrogen bonding, influencing several biochemical pathways. This compound may affect molecular and cellular functions, similar to other pyrazole derivatives that have demonstrated significant biological activities .

Biological Activities

Research indicates that compounds with a pyrazole structure exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have shown that pyrazole derivatives can inhibit cancer cell growth. For instance, bis-steroidal pyrazines derived from related structures have been reported to significantly inhibit cancer cell growth in both murine and human cancer cell lines .
  • Antimicrobial Properties : Pyrazole derivatives have been evaluated for their antibacterial activity against various pathogens. Notably, compounds similar to this compound have shown efficacy against strains like Enterococcus faecalis and Staphylococcus aureus .
  • Anti-inflammatory Effects : Some pyrazole derivatives have demonstrated promising anti-inflammatory activity. For example, certain synthesized compounds exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations .

Case Studies

  • Anticancer Studies : A study involving the synthesis of novel 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido)phenyl)-4,5-dihydropyrazole derivatives showed significant anti-cancer activity, with some compounds exhibiting up to 93% inhibition of IL-6 at 10 µM concentrations compared to standard drugs .
  • Antimicrobial Testing : In research focusing on the antibacterial properties of pyrazole compounds, a derivative similar to this compound was found to effectively inhibit the growth of Klebsiella pneumoniae and Pseudomonas aeruginosa, showcasing its potential as an antimicrobial agent .

The compound can undergo various chemical reactions which enhance its utility in synthetic chemistry:

  • Substitution Reactions : The bromine atom can be substituted with other functional groups through nucleophilic substitution.
  • Oxidation and Reduction : The compound can participate in redox reactions affecting the oxidation state of nitrogen atoms.
  • Coupling Reactions : It can undergo coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of more complex molecules.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant inhibition of cancer cell growth
AntimicrobialEffective against Enterococcus faecalis, S. aureus
Anti-inflammatoryUp to 85% inhibition of TNF-α and IL-6

Properties

IUPAC Name

2-(4-bromo-1H-pyrazol-5-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-5-3-11-12-7(5)6-4-9-1-2-10-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUMLSJNLSPXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=C(C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334638-80-0
Record name 2-(4-bromo-1H-pyrazol-3-yl)pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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